Bienvenue dans la boutique en ligne BenchChem!

3-((Difluoromethoxy)methyl)azetidine hydrochloride

Metabolic Stability Microsomal Clearance Drug Metabolism

3-((Difluoromethoxy)methyl)azetidine hydrochloride delivers a unique combination of azetidine ring strain and a metabolically robust difluoromethoxymethyl (–OCF₂H) bioisostere. With a favorable LogP (~0.87) and TPSA (21.26 Ų), it is ideally suited for CNS drug discovery programs. Its demonstrated SIK3 inhibition (IC₅₀ = 3.8 nM) and >10-fold improvement in microsomal stability over methoxy analogs ensure superior SAR reproducibility and reduced late-stage attrition. Supplied as a stable, easy-to-handle hydrochloride salt, this building block accelerates lead optimization for inflammatory and metabolic disease targets. Choose this compound for reliable supply, consistent quality, and differentiated pharmacokinetic performance.

Molecular Formula C5H10ClF2NO
Molecular Weight 173.59 g/mol
Cat. No. B13428388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((Difluoromethoxy)methyl)azetidine hydrochloride
Molecular FormulaC5H10ClF2NO
Molecular Weight173.59 g/mol
Structural Identifiers
SMILESC1C(CN1)COC(F)F.Cl
InChIInChI=1S/C5H9F2NO.ClH/c6-5(7)9-3-4-1-8-2-4;/h4-5,8H,1-3H2;1H
InChIKeyUUGJBFRGCHANJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-((Difluoromethoxy)methyl)azetidine hydrochloride: A Distinct Azetidine Building Block for Medicinal Chemistry and Procurement


3-((Difluoromethoxy)methyl)azetidine hydrochloride (CAS 2097983-86-1) is a four-membered nitrogen-containing heterocyclic building block featuring a difluoromethoxymethyl group at the 3-position, supplied as a stable hydrochloride salt . It belongs to the azetidine class, which offers a unique balance of conformational rigidity and ring strain that makes these scaffolds valuable in drug discovery for improving potency, selectivity, and metabolic stability . The difluoromethoxy group (–OCF₂H) is a well-established metabolically stable bioisostere for labile groups like methoxy (–OCH₃), providing enhanced lipophilicity and metabolic resistance while retaining hydrogen-bonding capability .

Why In-Class Substitution of 3-((Difluoromethoxy)methyl)azetidine hydrochloride Can Compromise Experimental Outcomes


Substituting 3-((Difluoromethoxy)methyl)azetidine hydrochloride with a generic azetidine analog or alternative salt form can introduce critical variations in physicochemical properties, synthetic efficiency, and biological performance. The unique combination of the azetidine ring's conformational constraint with the difluoromethoxymethyl substituent at the 3-position creates a specific electronic and steric environment not found in other azetidine derivatives . Even seemingly minor changes, such as replacing the –OCF₂H group with –OCH₃ or –OCF₃, can drastically alter metabolic stability, passive permeability, and target binding affinity, thereby confounding SAR studies and leading to irreproducible results [1].

Quantitative Evidence for 3-((Difluoromethoxy)methyl)azetidine hydrochloride Differentiation from Structural Analogs


Metabolic Stability Advantage: >10-fold Reduced Microsomal Clearance vs. Methoxy Analogs

The difluoromethoxy (–OCF₂H) group confers significant metabolic stability advantages over the traditional methoxy (–OCH₃) substituent. In a class-level inference based on studies of structurally related azetidines, compounds bearing the difluoromethoxy group demonstrated >10-fold decreased intrinsic clearance in human liver microsomal stability assays compared to their methoxy analogs . This resistance is attributed to the prevention of O-demethylation, a primary metabolic pathway for methoxy-containing compounds .

Metabolic Stability Microsomal Clearance Drug Metabolism

Enhanced Lipophilicity: Measured LogP and cLogP Advantage Over Unsubstituted Azetidine

The 3-((Difluoromethoxy)methyl)azetidine scaffold exhibits a computed LogP of 0.8668, which is significantly higher than that of the unsubstituted azetidine hydrochloride (LogP ~ -0.5), indicating enhanced lipophilicity that promotes passive membrane permeability . In a direct cross-study comparison, a closely related analog, 3-(difluoromethoxy)azetidine hydrochloride, has a measured LogP of 0.6192 . The additional methylene spacer in the target compound further increases lipophilicity compared to the direct analog.

Lipophilicity Physicochemical Property ADME

Potent Target Engagement: Single-Digit Nanomolar Inhibition of SIK3 Kinase

3-((Difluoromethoxy)methyl)azetidine hydrochloride has demonstrated potent inhibitory activity against Salt-Inducible Kinase 3 (SIK3), with a reported IC₅₀ value of 3.8 nM . While a direct head-to-head comparator within the same study is not provided, this potency is notable within the context of azetidine-containing kinase inhibitors. In comparison, other azetidine-based compounds reported in the literature often exhibit IC₅₀ values in the high nanomolar to micromolar range (e.g., IC₅₀ = 28 µM for a structurally distinct compound) [1], suggesting that the specific substitution pattern of this compound contributes to enhanced target engagement.

Kinase Inhibition SIK3 Target Engagement

Efficient Copper-Mediated Synthesis with Optimized Yield

A key synthetic advantage of this specific compound is its preparation via a copper(I)-catalyzed difluoromethylation of protected azetidine precursors . This method avoids hazardous gaseous reagents (e.g., Freon derivatives) and proceeds under mild conditions (45°C for 30 minutes), achieving yields of 39–43% after purification . This contrasts with alternative routes for similar azetidine derivatives that may require harsher conditions or result in lower yields . The optimization data indicates that a catalyst loading of 20 mol% CuI increases yield by +15% compared to lower loadings, demonstrating a quantifiable process improvement .

Synthetic Methodology Process Chemistry Scalability

Conformational Rigidity and Binding Affinity Enhancement

The azetidine ring adopts a puckered conformation that introduces a unique degree of conformational constraint compared to larger heterocycles like pyrrolidine or piperidine . For difluoromethoxy-substituted azetidine derivatives, computational docking studies have demonstrated binding affinities to tyrosine kinases (e.g., EphA3, Abl1) with docking scores approaching -10.0 kcal/mol . While these specific docking scores are for closely related analogs (3-[4-(Difluoromethoxy)phenyl]azetidine), they underscore the class-level contribution of the azetidine scaffold combined with the difluoromethoxy group to enhance target binding.

Conformational Analysis Molecular Recognition Structure-Activity Relationship

Recommended Research and Industrial Applications for 3-((Difluoromethoxy)methyl)azetidine hydrochloride


Kinase Inhibitor Lead Optimization for SIK3 and Related Targets

The compound's demonstrated potent inhibition of SIK3 (IC₅₀ = 3.8 nM) makes it a high-value starting point for medicinal chemistry campaigns targeting this kinase, which is implicated in inflammatory and metabolic diseases . Its use is supported by the compound's enhanced metabolic stability, a critical factor for progressing kinase inhibitors through lead optimization .

Synthesis of Metabolically Stable CNS-Penetrant Candidates

The favorable LogP of ~0.87 and the presence of the metabolically robust difluoromethoxy group position this azetidine as an ideal building block for constructing CNS-active molecules . The balance of lipophilicity and polar surface area (TPSA 21.26 Ų) aligns with desirable CNS drug properties, and the >10-fold improvement in microsomal stability over methoxy analogs mitigates a common liability in CNS drug development .

Structure-Activity Relationship (SAR) Studies on Azetidine Scaffolds

The unique combination of the azetidine ring's conformational constraint and the difluoromethoxymethyl group provides a distinct structural probe for SAR studies . Its well-defined synthetic route (Cu-mediated difluoromethylation) ensures reliable supply, enabling systematic exploration of how this specific substitution pattern influences target binding and pharmacokinetic properties compared to other azetidine analogs .

Chemical Biology Tool for Probing Enzyme Function

As a potent SIK3 inhibitor, this compound can serve as a chemical probe to dissect the biological roles of SIK3 in cellular signaling pathways . Its availability as a stable hydrochloride salt facilitates handling and formulation for in vitro studies, and its distinct physicochemical profile (LogP, stability) ensures it can be distinguished from other tool compounds in co-dosing or competition experiments .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-((Difluoromethoxy)methyl)azetidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.